molecular formula C28H34FN7O B12346238 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Katalognummer: B12346238
Molekulargewicht: 503.6 g/mol
InChI-Schlüssel: OYLZQPKVGZRTGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a complex organic molecule featuring multiple aromatic rings, nitrogen atoms, and a piperazine moiety. This compound is likely to exhibit interesting chemical and biological properties due to its structural complexity and functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the pentaazatricyclo structure, the introduction of the dimethylphenyl and fluorophenyl groups, and the final coupling with the piperazine moiety. Common synthetic methods might include:

    Cyclization Reactions: To form the pentaazatricyclo structure.

    Aromatic Substitution: For introducing the dimethylphenyl and fluorophenyl groups.

    Coupling Reactions: Such as amide or ester formation to attach the piperazine moiety.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as chromatography and recrystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: To form corresponding oxides or quinones.

    Reduction: To reduce nitro groups or carbonyl groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, acids, or bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

    Oxidation: Could yield quinones or carboxylic acids.

    Reduction: Could yield amines or alcohols.

    Substitution: Could yield various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as:

    Receptors: Binding to specific receptors to modulate their activity.

    Enzymes: Inhibiting or activating enzymes to affect metabolic pathways.

    DNA/RNA: Intercalating into nucleic acids to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
  • 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]propan-1-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C28H34FN7O

Molekulargewicht

503.6 g/mol

IUPAC-Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C28H34FN7O/c1-19-3-4-21(17-20(19)2)24-18-25-28-31-30-26(35(28)15-16-36(25)32-24)9-10-27(37)34-13-11-33(12-14-34)23-7-5-22(29)6-8-23/h3-8,15-17,24-25,28,31-32H,9-14,18H2,1-2H3

InChI-Schlüssel

OYLZQPKVGZRTGS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.